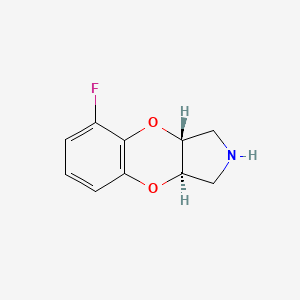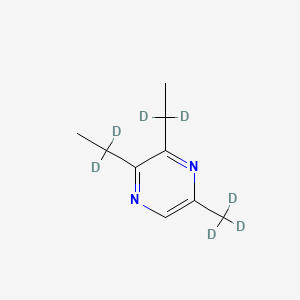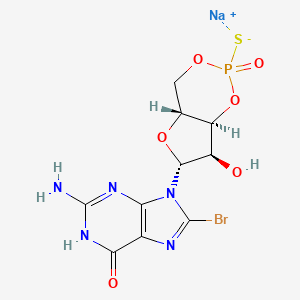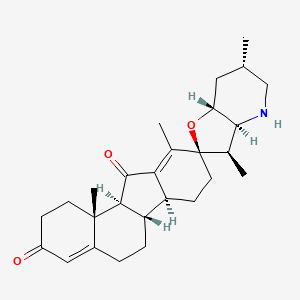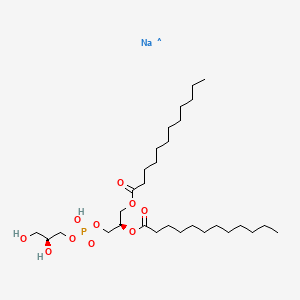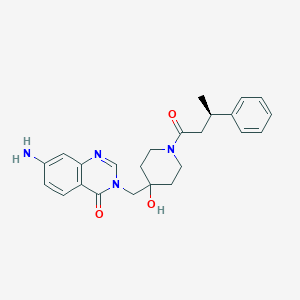
Usp7-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usp7-IN-13 is a small molecule inhibitor specifically targeting ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating protein homeostasis by removing ubiquitin from substrate proteins, thereby preventing their degradation. This enzyme is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Dysregulation of USP7 has been linked to several diseases, particularly cancers, making it an attractive target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Usp7-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while ensuring consistency and quality. This involves optimizing reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the compound during production .
Analyse Chemischer Reaktionen
Types of Reactions
Usp7-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity or selectivity .
Wissenschaftliche Forschungsanwendungen
Usp7-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Usp7-IN-13 exerts its effects by specifically binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The molecular targets of this compound include various proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting USP7, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several other compounds have been developed to target USP7, including:
P22077: A selective USP7 inhibitor that covalently modifies the catalytic cysteine of the enzyme.
P50429: Another USP7 inhibitor that induces conformational changes in the enzyme’s active site.
GNE-6776: A compound that binds specifically to the palm site of the USP7 catalytic domain.
Uniqueness of Usp7-IN-13
This compound stands out due to its high selectivity and potency in inhibiting USP7. Unlike some other inhibitors, this compound has been shown to effectively reduce tumor growth in preclinical models without significant off-target effects. Its unique binding mode and favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C24H28N4O3 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
7-amino-3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H28N4O3/c1-17(18-5-3-2-4-6-18)13-22(29)27-11-9-24(31,10-12-27)15-28-16-26-21-14-19(25)7-8-20(21)23(28)30/h2-8,14,16-17,31H,9-13,15,25H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
VMRPPHZDHZOHBB-QGZVFWFLSA-N |
Isomerische SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)N)O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)N)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



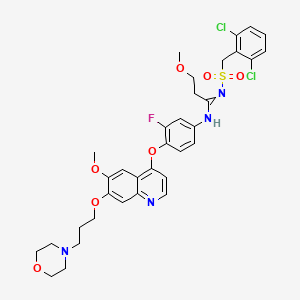

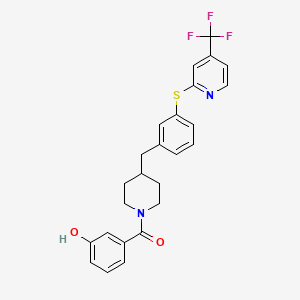
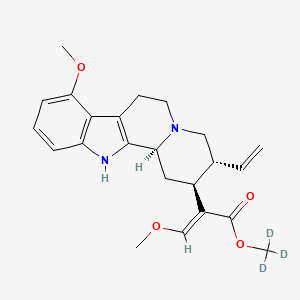
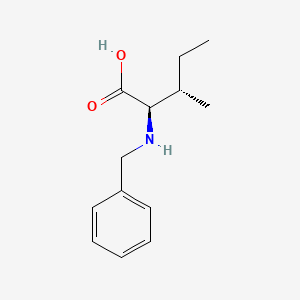
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

